molecular formula C15H20N2O6 B14268340 Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate CAS No. 151585-46-5

Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate

Cat. No.: B14268340
CAS No.: 151585-46-5
M. Wt: 324.33 g/mol
InChI Key: KIKULFWMQYWMIJ-UHFFFAOYSA-N
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Description

Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is a complex organic compound with the molecular formula C14H15N3O6. This compound is characterized by the presence of three ester groups, two cyano groups, and a heptane backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5,5-dicyanoheptane-1,3,7-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Ester derivatives and amides.

Scientific Research Applications

Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The cyano groups can be converted to amines, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,3,5-benzenetricarboxylate: Similar in having three ester groups but differs in the aromatic ring structure.

    Trimethyl 1,2,4-benzenetricarboxylate: Another tricarboxylate ester with a different substitution pattern on the benzene ring.

Uniqueness

Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is unique due to its heptane backbone and the presence of both ester and cyano groups, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

151585-46-5

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate

InChI

InChI=1S/C15H20N2O6/c1-21-12(18)5-4-11(14(20)23-3)8-15(9-16,10-17)7-6-13(19)22-2/h11H,4-8H2,1-3H3

InChI Key

KIKULFWMQYWMIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CC(CCC(=O)OC)(C#N)C#N)C(=O)OC

Origin of Product

United States

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